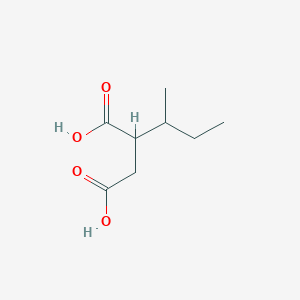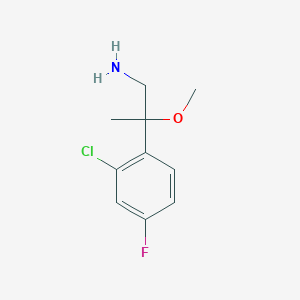
2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine is an organic compound that belongs to the class of substituted phenylamines This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methoxy group and an amine group attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The starting material, 2-chloro-4-fluoroacetophenone, undergoes nucleophilic substitution with methanol in the presence of a base such as sodium methoxide to form 2-(2-chloro-4-fluorophenyl)-2-methoxypropan-1-one.
Reductive Amination: The intermediate 2-(2-chloro-4-fluorophenyl)-2-methoxypropan-1-one is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 2-(2-chloro-4-fluorophenyl)-2-methoxypropanal or 2-(2-chloro-4-fluorophenyl)-2-methoxypropanoic acid.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of various substituted phenylamines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorophenol: A related compound with similar substituents but lacking the methoxy and amine groups.
2-Chloro-4-fluorophenylboronic acid: Another related compound used in organic synthesis and as a building block for more complex molecules.
Uniqueness
2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives. Additionally, the methoxy and amine groups provide sites for further functionalization and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H13ClFNO |
|---|---|
Poids moléculaire |
217.67 g/mol |
Nom IUPAC |
2-(2-chloro-4-fluorophenyl)-2-methoxypropan-1-amine |
InChI |
InChI=1S/C10H13ClFNO/c1-10(6-13,14-2)8-4-3-7(12)5-9(8)11/h3-5H,6,13H2,1-2H3 |
Clé InChI |
VDMIAQWRYFAOBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)(C1=C(C=C(C=C1)F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


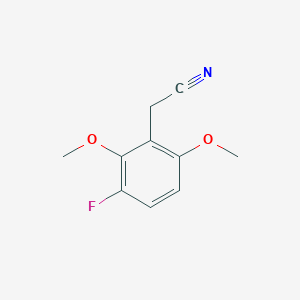
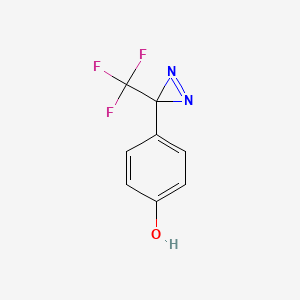
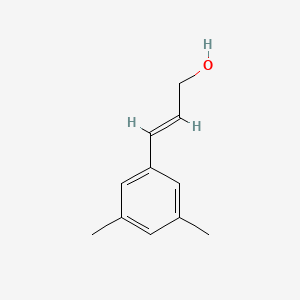
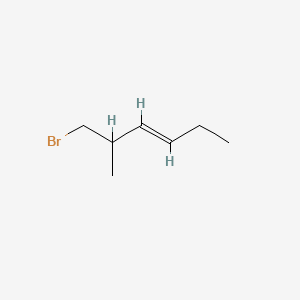


![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)

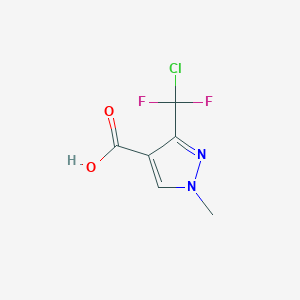

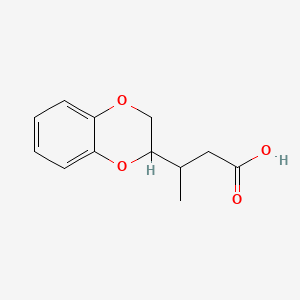
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)
![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
